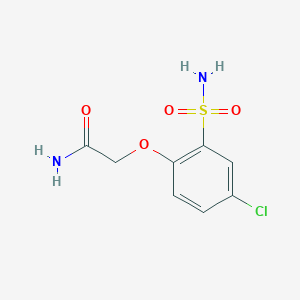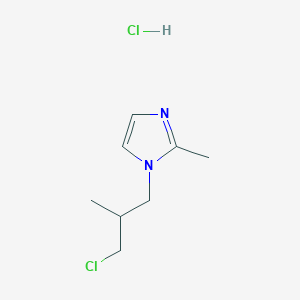
2-(4-Chloro-2-sulfamoylphenoxy)acetamide
Vue d'ensemble
Description
2-(4-Chloro-2-sulfamoylphenoxy)acetamide (2-CSPA) is a synthetic sulfonamide compound that has been widely used in scientific research. It is a derivative of acetamide that has been modified with a chlorine atom and a sulfonamide group. This compound has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Mécanisme D'action
2-(4-Chloro-2-sulfamoylphenoxy)acetamide is believed to act as an antimicrobial agent by inhibiting bacterial growth. It does this by binding to the active sites of bacterial enzymes, preventing them from functioning properly. This disruption of bacterial metabolism can lead to the death of the bacteria. It has also been proposed that 2-(4-Chloro-2-sulfamoylphenoxy)acetamide may act as an immunomodulator, by modulating the activity of the immune system.
Effets Biochimiques Et Physiologiques
2-(4-Chloro-2-sulfamoylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and anti-bacterial properties, as well as anti-tumor activity. It has also been found to have antioxidant and anti-allergenic properties. In addition, 2-(4-Chloro-2-sulfamoylphenoxy)acetamide has been found to have a protective effect on the cardiovascular system, by reducing the risk of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Chloro-2-sulfamoylphenoxy)acetamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is also easy to synthesize and isolate. Furthermore, it is stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. 2-(4-Chloro-2-sulfamoylphenoxy)acetamide is not soluble in organic solvents, and it is also not very soluble in water.
Orientations Futures
There are a number of possible future directions for research on 2-(4-Chloro-2-sulfamoylphenoxy)acetamide. One possible area of research is to explore the effects of 2-(4-Chloro-2-sulfamoylphenoxy)acetamide on other types of bacteria, such as Gram-negative bacteria. Another possible area of research is to investigate the effects of 2-(4-Chloro-2-sulfamoylphenoxy)acetamide on other physiological systems, such as the endocrine system. Additionally, research could be done to explore the potential of 2-(4-Chloro-2-sulfamoylphenoxy)acetamide as an immunomodulator. Finally, research could be conducted to explore the potential of 2-(4-Chloro-2-sulfamoylphenoxy)acetamide as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
2-(4-Chloro-2-sulfamoylphenoxy)acetamide has been used in a variety of scientific research applications. It has been used in studies of the effects of sulfonamides on bacterial metabolism, as well as in the study of the effects of sulfonamides on the immune system. It has also been used in the study of the effects of sulfonamides on cancer cells, and in the study of the effects of sulfonamides on the cardiovascular system.
Propriétés
IUPAC Name |
2-(4-chloro-2-sulfamoylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O4S/c9-5-1-2-6(15-4-8(10)12)7(3-5)16(11,13)14/h1-3H,4H2,(H2,10,12)(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBHPMMJFNCREO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-sulfamoylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{2-[(methylamino)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-ol dihydrochloride](/img/structure/B1431725.png)

![6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1431728.png)



![2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B1431735.png)


![4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1431741.png)